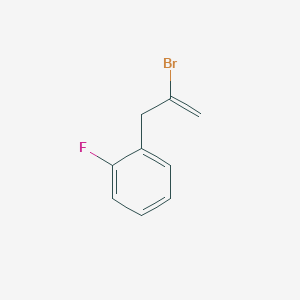

2-Bromo-3-(2-fluorophenyl)-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-(2-fluorophenyl)-1-propene, also known as 2-bromo-3-fluorophenylpropene, is a fluorinated organic compound with a wide range of applications in the chemical and pharmaceutical industries. It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it is used as a catalyst in organic synthesis and as a reagent in organic reactions. Its unique combination of properties makes it an attractive choice for a variety of applications.

Applications De Recherche Scientifique

Summary of the Application

“2-Bromo-3-(2-fluorophenyl)-1-propene” is used in the synthesis of anti-depressant molecules through metal-catalyzed procedures . This is an important field of medicinal chemistry. The role of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants is examined .

Results or Outcomes

Depression is a common mood syndrome triggered by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine also serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

2. Suzuki–Miyaura Coupling

Summary of the Application

“2-Bromo-3-(2-fluorophenyl)-1-propene” can be used in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .

Results or Outcomes

The Suzuki–Miyaura coupling has been used in the synthesis of various organic compounds, including pharmaceuticals . More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .

3. Preparation of Diaryl Ethers

Summary of the Application

“2-Bromo-3-(2-fluorophenyl)-1-propene” has been used as a reactant in the preparation of diaryl ethers .

Results or Outcomes

Diaryl ethers are a class of organic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

4. Preparation of Monofluorophenol

Summary of the Application

“2-Bromo-3-(2-fluorophenyl)-1-propene” can be used to prepare monofluorophenol .

Results or Outcomes

Monofluorophenol is a type of fluorinated compound that has various applications in the field of organic synthesis .

5. Buchwald–Hartwig Reaction

Summary of the Application

“2-Bromo-3-(2-fluorophenyl)-1-propene” can be used in the Buchwald–Hartwig reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction .

Results or Outcomes

The Buchwald–Hartwig reaction has been used in the synthesis of various organic compounds, including heterocyclic compounds and natural products .

Propriétés

IUPAC Name |

1-(2-bromoprop-2-enyl)-2-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPFDTJCIOLMCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641164 |

Source

|

| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(2-fluorophenyl)-1-propene | |

CAS RN |

731772-95-5 |

Source

|

| Record name | 1-(2-Bromo-2-propen-1-yl)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoprop-2-en-1-yl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)